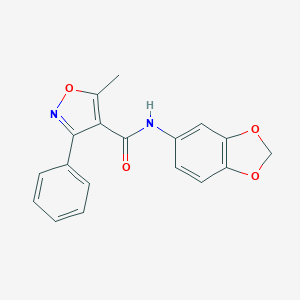
N-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a benzodioxole ring, a phenyl group, and an isoxazolecarboxamide moiety, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multi-step chemical processes. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Isoxazole Ring: The isoxazole ring is often formed via a cyclocondensation reaction involving hydroxylamine and a β-keto ester.
Coupling Reactions: The final step involves coupling the benzodioxole and isoxazole intermediates through a series of reactions, such as palladium-catalyzed cross-coupling or amide bond formation
Chemical Reactions Analysis
N-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: The benzodioxole and phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with microtubules, inhibiting their polymerization and leading to cell cycle arrest.
Pathways Involved: It induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential
Comparison with Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C18H14N2O4 |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H14N2O4/c1-11-16(17(20-24-11)12-5-3-2-4-6-12)18(21)19-13-7-8-14-15(9-13)23-10-22-14/h2-9H,10H2,1H3,(H,19,21) |
InChI Key |
DVHOJVOYQWPNEA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,5-diiodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-5-(4-nitrophenyl)triazole-4-carbohydrazide](/img/structure/B336097.png)
![N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B336098.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(4-{4-nitrophenyl}-1-piperazinyl)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B336099.png)
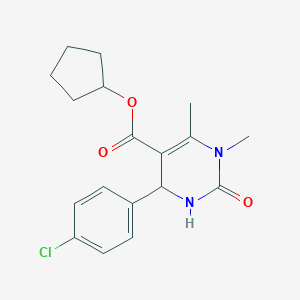
![2-(benzotriazol-1-yl)-N'-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B336101.png)
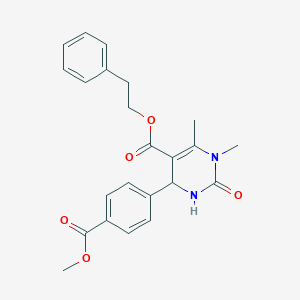
![12-[4-(benzyloxy)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B336103.png)
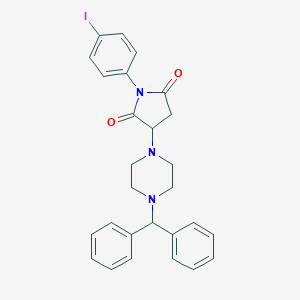
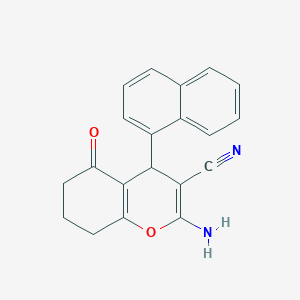
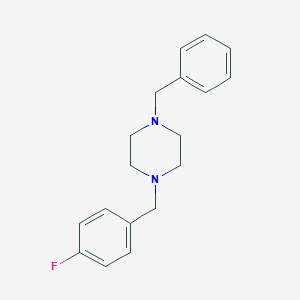
![4-(3-phenoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B336111.png)
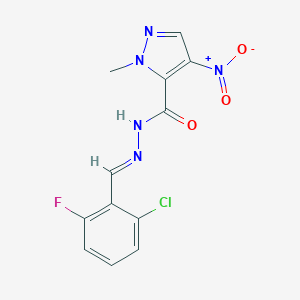

![5-Amino-7-(5-methyl-2-furyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B336118.png)
